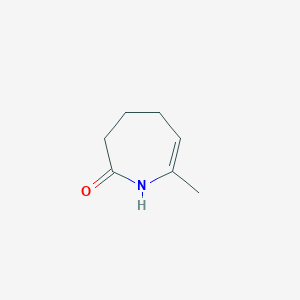
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminocyclohexanone with methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one: Another member of the azepine family with similar structural features.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
7-Methyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with molecular targets compared to other azepine derivatives .
Eigenschaften
CAS-Nummer |
823797-52-0 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
7-methyl-1,3,4,5-tetrahydroazepin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6-4-2-3-5-7(9)8-6/h4H,2-3,5H2,1H3,(H,8,9) |
InChI-Schlüssel |
LNSFGTDDSGXQGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


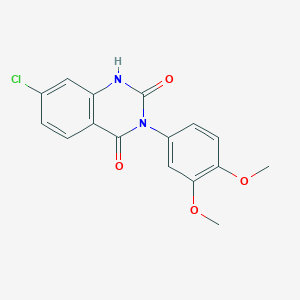
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
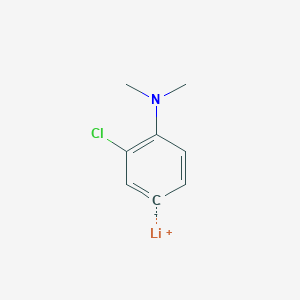
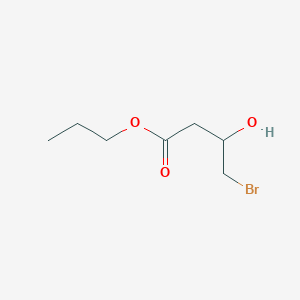
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
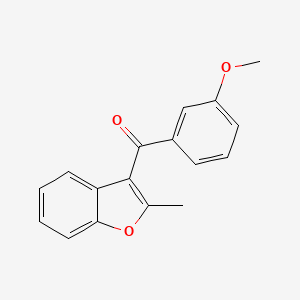

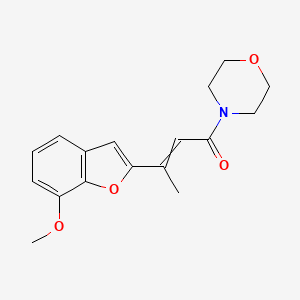
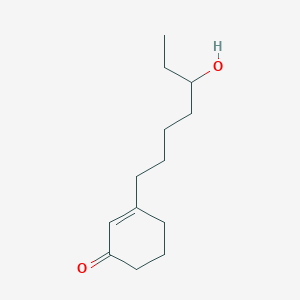
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
